SR1078
Overview
Description
SR1078 is a synthetic compound that acts as a selective agonist for retinoic acid receptor-related orphan receptors alpha and gamma (RORα and RORγ). These receptors are part of the nuclear receptor superfamily of transcription factors, which play crucial roles in regulating various physiological processes, including metabolism, immune response, and circadian rhythm .
Mechanism of Action
Target of Action
SR1078, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, is a selective agonist of the retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγ . These receptors are members of the nuclear receptor superfamily of transcription factors .
Mode of Action
This compound directly binds to the ligand-binding domain of RORα and RORγ . This binding modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription . The activation of these receptors leads to the stimulation of RORα/γ target gene transcription .
Biochemical Pathways
The activation of RORα and RORγ by this compound affects various biochemical pathways. RORs are known to regulate diverse metabolic, inflammatory, and tumorigenic gene expression pathways that govern cyclic cellular physiology . The stimulation of RORα/γ target gene transcription by this compound can therefore have wide-ranging effects on these pathways .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound displays reasonable exposure following injection into mice . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The activation of RORα and RORγ by this compound leads to the stimulation of RORα/γ target gene transcription . This results in the expression of endogenous ROR target genes in cells that express both RORα and RORγ . For example, in HepG2 cells, this compound stimulates the expression of endogenous ROR target genes .
Biochemical Analysis
Biochemical Properties
SR1078 has been shown to interact with the retinoic acid receptor-related orphan receptors RORα and RORγ . It modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription . Furthermore, this compound stimulates the expression of endogenous ROR target genes in HepG2 cells that express both RORα and RORγ .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to stimulate the expression of endogenous ROR target genes in HepG2 cells . In a study on a mouse model of autism, treatment with this compound resulted in reduced repetitive behavior . Moreover, this compound has been shown to lead to p53 stabilization and induction of apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its direct binding to the ligand-binding domain of RORα and RORγ, leading to the activation of these receptors . This activation results in the stimulation of RORα and RORγ driven transcription . Furthermore, this compound has been shown to modulate the conformation of RORγ in a biochemical assay .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it’s known that the compound displays reasonable exposure following injection into mice . This suggests that this compound may have a sustained effect over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on a mouse model of autism, treatment with this compound resulted in reduced repetitive behavior . Furthermore, pharmacokinetic studies indicate that this compound displays reasonable exposure following injection into mice .
Metabolic Pathways
This compound has been shown to influence several metabolic pathways. It stimulates the expression of endogenous ROR target genes, including those involved in glucose metabolism such as glucose-6-phosphatase . This suggests that this compound may play a role in regulating metabolic flux and metabolite levels.
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not extensively documented, it’s known that the compound displays reasonable exposure following injection into mice, suggesting effective distribution .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given that it interacts with nuclear receptors RORα and RORγ , it can be inferred that this compound likely localizes to the nucleus where these receptors are typically found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR1078 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a diaryl amide structure, which is achieved through a series of reactions such as amide coupling and aromatic substitution . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound’s synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
SR1078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Aromatic substitution reactions can introduce different substituents into the compound, leading to the formation of analogs with varied properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different substituents on the aromatic rings .
Scientific Research Applications
SR1078 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the function of RORα and RORγ in various biochemical assays
Biology: Investigated for its role in modulating gene expression and cellular processes in cell-based assays
Medicine: Explored for its potential therapeutic applications in diseases related to metabolism, inflammation, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting RORα and RORγ
Comparison with Similar Compounds
Similar Compounds
SR9011: Another selective agonist for RORα and RORγ, used in similar research applications.
SR8278: An antagonist for RORα, providing a different mechanism of action compared to SR1078.
GSK805: An inverse agonist for RORγt, used in studies related to immune response and inflammation.
Uniqueness of this compound
This compound is unique in its ability to selectively activate both RORα and RORγ, making it a valuable tool for studying the functions of these receptors in various biological processes . Its specificity and potency distinguish it from other similar compounds, providing researchers with a precise means to modulate RORα and RORγ activity .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWIYXHHGNUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591895 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246525-60-9 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SR1078, and what is its primary mechanism of action?
A1: this compound is a synthetic agonist of the nuclear receptors RORα and RORγ. [] These receptors are transcription factors involved in regulating gene expression related to various physiological processes, including circadian rhythm, metabolism, and immune function. [] this compound binds to RORα and RORγ, modulating their activity and influencing the expression of their target genes. []
Q2: How does this compound affect the proliferation and survival of CD8+ T cells?
A2: Research suggests that this compound activation of RORs can impair the proliferation and survival of activated CD8+ T cells. [] This effect appears to be mediated by cholesterol depletion and downregulation of genes involved in cholesterol metabolism. []
Q3: What role does this compound play in glucose metabolism in hepatoma cells?
A3: In glutamine-deficient hepatoma cells, this compound and adenovirus-mediated overexpression of RORα were found to reduce aerobic glycolysis and downregulate biosynthetic pathways. [] This shift was linked to the reduced expression of pyruvate dehydrogenase kinase 2 (PDK2), which in turn inhibited pyruvate dehydrogenase phosphorylation, leading to increased pyruvate oxidation. []
Q4: Can you explain the relationship between this compound, RORα, and ER stress in adipose tissue?
A4: Studies show that treatment with this compound, as well as adenovirus-mediated overexpression of RORα, can enhance the expression of inflammatory cytokines and increase macrophage infiltration in adipose tissue. [] this compound was also found to upregulate ER stress response genes and enhance the phosphorylation of key proteins involved in the unfolded protein response (UPR) signaling pathways. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C17H11F9N2O2. Its molecular weight is 442.26 g/mol.
Q6: Is there any information available regarding the material compatibility and stability of this compound under various conditions?
A6: Currently, the provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different environmental conditions.
Q7: Does this compound exhibit any catalytic properties, and if so, what are the applications of these properties?
A7: Based on available research, this compound is primarily investigated for its role as a synthetic RORα/γ agonist and not for any inherent catalytic properties.
Q8: Have any computational chemistry studies been conducted on this compound?
A8: The provided research articles do not explicitly delve into the computational chemistry aspects or modeling of this compound.
Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogs? How do modifications to its structure affect its activity, potency, and selectivity?
A9: Specific details regarding the SAR of this compound are limited in the provided research. Further studies are needed to fully understand how structural modifications impact its activity and selectivity profile.
Q10: What is the stability profile of this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?
A10: The research papers primarily focus on the biological activity of this compound. While its stability and formulation strategies are crucial for its development as a potential therapeutic agent, these aspects require further investigation.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound, and what measures are in place to ensure compliance and risk minimization?
A11: The provided research papers predominantly focus on the scientific aspects and biological activity of this compound. As a research compound, adherence to standard laboratory safety procedures and ethical guidelines is paramount.
Q12: What are the in vitro and in vivo effects of this compound on cancer cells?
A12: this compound has demonstrated anti-cancer properties in various in vitro and in vivo models. For instance:
Q13: How does this compound affect animal models of autism?
A14: In a study using BTBR mice, a model of autism, treatment with this compound was found to reduce repetitive behaviors. [] Additionally, this compound increased the expression of autism-associated RORα target genes in both the brains of BTBR mice and in a human neuroblastoma cell line. []
Q14: What is the therapeutic potential of this compound in chronic pancreatitis (CP)?
A15: Research suggests that this compound, when combined with melatonin, can attenuate pancreatic fibrosis and exocrine dysfunction in mouse models of CP. [] This effect was attributed to the restoration of the circadian stabilizing loop and enhancement of the pancreatic clock. []
Q15: How does this compound impact diabetic cardiomyopathy in experimental models?
A16: In diabetic mice, treatment with this compound demonstrated protective effects against diabetic cardiomyopathy. [, ] Conversely, the RORα inhibitor SR3335 exacerbated cardiac impairments. [, ]
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